![molecular formula C9H3F6NS2 B12635298 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione CAS No. 920980-57-0](/img/structure/B12635298.png)
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a chemical compound characterized by the presence of trifluoromethyl groups at the 6 and 7 positions of a benzothiazole ring, with a thione group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 4,5-diaminouracil hydrochlorides with perfluorobutane-2,3-dione. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl groups and the thione moiety, which can affect the reactivity and stability of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Trifluoromethyl-2H-thiopyran
- 6,7-Bis(trifluoromethyl)-8-substituted pteridine-2,4(1H,3H)-dione
- 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
Uniqueness
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
920980-57-0 |
---|---|
Molekularformel |
C9H3F6NS2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
6,7-bis(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H3F6NS2/c10-8(11,12)3-1-2-4-6(18-7(17)16-4)5(3)9(13,14)15/h1-2H,(H,16,17) |
InChI-Schlüssel |
ZVSFAULHSHVKII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1C(F)(F)F)C(F)(F)F)SC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.